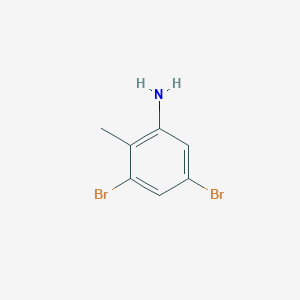

3,5-Dibromo-2-methylaniline

Description

Contextual Significance within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of compounds in organic chemistry, and 3,5-Dibromo-2-methylaniline holds a specific and important position within this family. The presence of the amino group (-NH2) makes it a derivative of aniline (B41778), which enhances its reactivity. cymitquimica.com The two bromine atoms on the aromatic ring are electron-withdrawing, which influences the electron density of the benzene (B151609) ring and the basicity of the amino group. This electronic effect, combined with the steric hindrance from the methyl group at the 2-position, imparts unique reactivity to the molecule, allowing for selective chemical modifications.

The amino group is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions. japsr.in This inherent directive ability, coupled with the existing substitution pattern, allows for controlled subsequent reactions at specific positions on the aromatic ring. Furthermore, the bromine atoms themselves can be replaced through nucleophilic substitution reactions, offering another avenue for molecular diversification. This multifaceted reactivity makes this compound a valuable building block for synthesizing a diverse array of more complex molecules with desired properties. cymitquimica.com

Historical Development of Synthetic Approaches to Dibromoanilines

The synthesis of dibromoanilines has evolved over time, with chemists developing various methods to achieve specific substitution patterns. Historically, the direct bromination of aromatic amines has been a common approach. However, this method often leads to a mixture of products, including mono-, di-, and poly-brominated isomers, making the isolation of a specific isomer challenging. japsr.in For instance, the bromination of an activated aromatic compound with molecular bromine often results in a mixture of ortho, para, and di-substituted derivatives. japsr.in

To overcome these challenges, more controlled and selective synthetic routes have been developed. These often involve multi-step syntheses starting from precursors where the desired substitution pattern can be introduced sequentially. For example, a common strategy involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and then controlled bromination. ontosight.ai Another approach involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction to introduce bromine atoms at specific positions. nih.gov

A notable synthesis of a dibromoaniline derivative involves the diazotization of an aniline followed by treatment with a solution of formaldoxime (B1209246) in the presence of copper sulfate (B86663) and sodium sulfite. nih.gov The development of such methodologies has been crucial for accessing specific dibromoaniline isomers, like this compound, in high purity, which is essential for their use as intermediates in the synthesis of fine chemicals and pharmaceuticals.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| CAS Number | 67365-47-3 |

| Appearance | Solid |

| Melting Point | 90-94 °C |

Detailed Research Findings

Recent research has highlighted the utility of this compound in various synthetic applications. Its structure allows for a range of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by various nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Coupling Reactions: It serves as a precursor in coupling reactions to form more complex molecules.

For instance, this compound can be used as a starting material in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. mdpi.comresearchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIGYXISJGXJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634386 | |

| Record name | 3,5-Dibromo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67365-47-3 | |

| Record name | 3,5-Dibromo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 3,5 Dibromo 2 Methylaniline

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pub The core of the EAS mechanism involves an electrophile attacking the electron-rich π system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. pressbooks.pubminia.edu.eg The reaction concludes with the deprotonation of the carbon atom bonded to the electrophile, which restores the ring's aromaticity. pressbooks.pub

For 3,5-Dibromo-2-methylaniline, the directing effects of its substituents are crucial. The amino (-NH2) and methyl (-CH3) groups are activating and ortho-, para-directing, while the bromine (-Br) atoms are deactivating but also ortho-, para-directing. The strong activating effect of the amine group, however, often necessitates controlled reaction conditions to prevent over-substitution or side reactions. The methyl group at the 2-position and the bromine atoms at the 3- and 5-positions sterically hinder certain positions on the ring, further influencing the regioselectivity of incoming electrophiles.

A common electrophilic substitution reaction is bromination. The direct bromination of 2-methylaniline with molecular bromine (Br₂) is a straightforward method to synthesize this compound. The ortho,para-directing nature of the 2-methyl group guides the bromine atoms to the 3- and 5-positions. However, due to the powerful activating nature of the amino group, careful control of the reaction conditions is essential to avoid unwanted side products.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a substituent, typically a halide, on an aromatic ring with a nucleophile. dalalinstitute.com This reaction generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.orgpressbooks.pub The accepted mechanism for SNAr is a two-step addition-elimination process. dalalinstitute.compressbooks.pub In the initial step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The reactivity of an aromatic substrate in an SNAr reaction is heavily influenced by the nature of its substituents. Electron-withdrawing groups (EWGs) are crucial as they stabilize the negatively charged intermediate, thereby increasing the reaction rate. pressbooks.pubmasterorganicchemistry.com The more EWGs present on the ring, the faster the reaction proceeds. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate.

The resonance-stabilized carbanion intermediate formed during an SNAr reaction is known as a Meisenheimer complex. wikipedia.orgyoutube.com These complexes are crucial in understanding the reaction pathway and are characterized by the delocalization of the negative charge across the aromatic ring and any electron-withdrawing substituents. wikipedia.org While often transient, stable and isolable Meisenheimer complexes have been identified, particularly when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.org The formation of a Meisenheimer complex is a key indicator of a stepwise SNAr mechanism. bris.ac.uk However, recent studies suggest that some SNAr reactions may proceed through a concerted pathway without the formation of a distinct Meisenheimer intermediate, especially with less stabilized anionic intermediates or better leaving groups. bris.ac.uk

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org this compound, with its two bromine atoms, serves as a valuable substrate for these transformations, allowing for the introduction of various functional groups.

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound with a halide or triflate. researchgate.net This reaction has been successfully applied to substrates like N-(2,5-dibromophenyl) acetamide (B32628), demonstrating the feasibility of coupling arylboronic acids with brominated aniline (B41778) derivatives. researchgate.net A variety of functional groups are generally well-tolerated under Suzuki coupling conditions. researchgate.net The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can influence the reaction's efficiency and selectivity. mdpi.com

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling provides a direct method for the alkynylation of aromatic rings and has been utilized in the synthesis of a wide array of complex molecules. mdpi.com The reaction conditions can be tuned to achieve chemoselective coupling at different halogenated positions on a polyhalogenated arene. rsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (sp2-sp) |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Base | C-N |

The presence of multiple halogen atoms on an aromatic ring, as in this compound, presents both a challenge and an opportunity for selective functionalization. By carefully controlling the reaction conditions, it is possible to achieve site-selective cross-coupling reactions, where one halogen is replaced while the other remains intact. This allows for the sequential introduction of different functional groups onto the aromatic ring.

The site selectivity of these reactions is often influenced by the relative reactivity of the different carbon-halogen bonds, steric hindrance around the reaction sites, and the choice of catalyst and ligands. For instance, in palladium-catalyzed reactions, the oxidative addition step, which is the initial step of the catalytic cycle, can be influenced by the electronic and steric environment of the carbon-halogen bond. This allows for discrimination between different halogenated positions. Dirhodium catalysts have also been shown to be effective for achieving high site-selectivity in C-H functionalization reactions, offering an alternative strategy for the selective modification of complex molecules. researchgate.net The ability to perform site-selective functionalization is of great importance in the synthesis of complex organic molecules, as it allows for the construction of specific isomers and avoids the need for protecting group strategies. uni-rostock.de

Ligand Design and Catalyst Optimization in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, and this compound, with its two reactive C-Br bonds, is a suitable substrate for such transformations. The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand.

The Buchwald-Hartwig amination is a key method for forming C-N bonds. rsc.org For aryl bromides like this compound, catalyst systems are often designed to handle sterically hindered or electronically challenging substrates. The selection of a suitable ligand is critical for the success of the coupling. uni-regensburg.de Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org For instance, ligands like X-Phos have been successfully used with Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source for the amination of bromo-substituted aromatic compounds, often under microwave irradiation to accelerate the reaction. beilstein-journals.orgnih.gov The choice of base, such as KOt-Bu or Cs₂CO₃, is also integral to the catalytic system's performance. uni-regensburg.debeilstein-journals.org

In Suzuki-Miyaura coupling reactions, which form C-C bonds, the catalyst system must also be carefully selected. For the coupling of di-bromo compounds, regioselectivity can be a significant challenge. In substrates like 3,5-dibromo-2-pyrone, which shares the 3,5-dibromo substitution pattern, reactions can be directed to either the C3 or C5 position based on the conditions. researchgate.net For aryl bromides, the Pd(PPh₃)₄/K₃PO₄ system is often effective. mdpi.com The reactivity can be influenced by steric and electronic factors; for example, in the Suzuki coupling of a derivative of 4-bromo-2-methylaniline (B145978), the bromo group on the aniline ring was found to be more reactive than a bromo group on an adjacent thiophene (B33073) ring. mdpi.com Optimization often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields and selectivity. mdpi.comorgsyn.org

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Bromides

| Reaction Type | Palladium Source | Ligand | Base | Typical Substrate | Reference |

| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | X-Phos | KOt-Bu / Cs₂CO₃ | Bromoestrone | beilstein-journals.org |

| Buchwald-Hartwig | [Pd(crotyl)Cl]₂ | AshPhos | K₃PO₄ | Heteroaryl Bromides | acs.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ | CM-phos | K₃PO₄ | Aryl Mesylates/Halides | orgsyn.org |

Diazotization and Subsequent Transformations

The primary amino group of this compound is a key functional handle for a range of chemical transformations, most notably through its conversion to a diazonium salt.

Primary arylamines readily react with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form arenediazonium salts in a process called diazotization. lumenlearning.comlkouniv.ac.in Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.inpasseidireto.com

The reaction mechanism begins with the formation of the nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. lkouniv.ac.in This electrophilic ion is then attacked by the nucleophilic nitrogen of the amine group of this compound. A series of proton transfers and the eventual loss of a water molecule lead to the formation of the corresponding 3,5-dibromo-2-methylbenzenediazonium salt. lkouniv.ac.in The resulting diazonium salt is generally kept in a cold aqueous solution and used immediately in subsequent reactions due to its instability at higher temperatures. chemistrysteps.com The stability of arenediazonium salts, while limited, is significantly greater than that of their aliphatic counterparts, which decompose instantaneously. lkouniv.ac.inlibretexts.org This relative stability is attributed to the delocalization of the positive charge into the aromatic π-system. lkouniv.ac.in

The arenediazonium group is an excellent leaving group as it departs as dinitrogen (N₂), a very stable molecule. libretexts.org This property allows the diazonio group to be replaced by a wide variety of nucleophiles. mdpi.comlibretexts.org

A particularly useful transformation is deamination, the replacement of the diazonio group with a hydrogen atom. uomustansiriyah.edu.iq This reaction is effectively a reduction of the diazonium salt to an arene. libretexts.org It is typically achieved by treating the arenediazonium salt with hypophosphorous acid (H₃PO₂). passeidireto.comlibretexts.org This deamination process is valuable for synthesizing compounds where an amino group is used to direct the position of other substituents (like the bromine atoms in this case) and is subsequently removed. passeidireto.comlibretexts.org For example, 3,5-dibromotoluene (B156392) can be prepared from 4-methylaniline (p-toluidine) by first brominating at the positions ortho to the strongly activating amino group, followed by diazotization and deamination with H₃PO₂ to remove the original amino functionality. passeidireto.comlibretexts.orguomustansiriyah.edu.iq A similar deamination of 2,6-dibromo-4-methylaniline (B181599) using t-butyl nitrite has been reported to yield 3,5-dibromotoluene in 50% yield. oup.com

Beyond deamination, the diazonio group can be replaced by halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group, making it one of the most versatile intermediates in aromatic chemistry. chemistrysteps.comlibretexts.org

Table 2: Selected Diazonium Salt Replacement Reactions

| Starting Amine | Reagents | Key Transformation | Product | Reference |

| p-Toluidine | 1. Br₂ 2. NaNO₂, H⁺ 3. H₃PO₂ | Bromination, Diazotization, Deamination | 3,5-Dibromotoluene | libretexts.orguomustansiriyah.edu.iq |

| 2,6-Dibromo-4-methylaniline | t-Butyl nitrite, DMF | Diazotization, Deamination | 3,5-Dibromotoluene | oup.com |

| Aniline | 1. Br₂, CH₃COOH 2. NaNO₂, HCl 3. C₂H₅OH, Δ | Bromination, Diazotization, Deamination | 1,3,5-Tribromobenzene | lkouniv.ac.in |

| Arylamine (general) | 1. NaNO₂, H₂SO₄ 2. Cu₂O, Cu(NO₃)₂, H₂O | Diazotization, Hydroxylation | Phenol | libretexts.orguomustansiriyah.edu.iq |

Other Significant Reaction Pathways

While the deamination of the corresponding diazonium salt represents a reductive removal of the amino functionality, other reduction reactions of this compound itself are less commonly documented. The aromatic ring is generally stable to reduction under typical conditions. However, specific reagents can effect changes. For instance, a related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), undergoes reduction of its aldehyde group to an alcohol using sodium borohydride (B1222165), indicating that functional groups attached to the ring can be selectively reduced without affecting the bromo-substituted aniline core. patsnap.com Catalytic hydrogenation under harsh conditions could potentially lead to dehalogenation or saturation of the aromatic ring, but such reactions are not primary pathways for this specific molecule in typical synthetic applications.

The primary amino group of this compound is nucleophilic and can readily undergo functionalization reactions such as acylation and alkylation.

Acylation, typically performed with an acid chloride or anhydride (B1165640) like acetic anhydride, converts the amine into the corresponding amide (e.g., N-(3,5-dibromo-2-methylphenyl)acetamide). passeidireto.com This transformation is often used as a protecting strategy. The resulting acetamide group is less activating and more sterically hindered than the amino group, which can be advantageous for controlling regioselectivity in subsequent reactions like nitration or further halogenation. passeidireto.com The amide can later be hydrolyzed back to the free amine under acidic or basic conditions. passeidireto.com

Alkylation of the amino group can also be achieved, though it can be challenging to control the degree of substitution, with mixtures of mono- and di-alkylated products possible. The N-methyl group in a related compound, 4,5-Dibromo-2-methoxy-N-methylaniline, highlights that N-substitution reduces the nucleophilicity of the amine compared to a primary amine. Derivatization reagents that specifically target primary amines can be used to introduce various moieties. mdpi.com For example, imine formation (a Schiff base) occurs when an aniline reacts with an aldehyde or ketone. This reaction has been demonstrated with 4-bromo-2-methylaniline, which condenses with 3-bromothiophene-2-carbaldehyde in the presence of acetic acid to form the corresponding imine in excellent yield. mdpi.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer direct evidence for the structure of 3,5-Dibromo-2-methylaniline.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) attached to the aromatic ring at the C2 position typically appears as a singlet in the upfield region, around δ 2.3 ppm. The two protons of the amine (NH₂) group usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry and thus appear as a single signal, a singlet, in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Methyl (CH₃) | ¹H | ~2.3 | Singlet |

| Amine (NH₂) | ¹H | Variable (broad) | Singlet |

| Aromatic (C4-H, C6-H) | ¹H | ~7.0-7.3 | Singlet |

| Methyl (CH₃) | ¹³C | ~15-25 | Quartet (in coupled) |

| Aromatic (C-Br) | ¹³C | ~110-125 | Singlet (in decoupled) |

| Aromatic (C-H) | ¹³C | ~125-135 | Doublet (in coupled) |

| Aromatic (C-CH₃) | ¹³C | ~120-130 | Singlet (in decoupled) |

| Aromatic (C-NH₂) | ¹³C | ~140-150 | Singlet (in decoupled) |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for confirming the precise connectivity of atoms, which is crucial for distinguishing between isomers. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, a COSY spectrum would show no cross-peaks between the methyl singlet and the aromatic singlet, confirming their isolation from each other in terms of three-bond coupling. usask.ca

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak linking the aromatic proton signal (C4-H, C6-H) to its corresponding carbon signal. libretexts.org This provides an unambiguous assignment of protonated carbons.

Together, these 2D NMR techniques provide a complete and unambiguous map of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a molecular fingerprint and provide definitive evidence for the presence of specific functional groups.

The IR and Raman spectra of this compound exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups.

N-H Vibrations : The primary amine group (-NH₂) gives rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. N-H bending (scissoring) vibrations are usually seen around 1600-1650 cm⁻¹.

C-H Vibrations : The methyl group (CH₃) shows symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹.

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N and C-Br Vibrations : The C-N stretching vibration of the aromatic amine is found in the 1250-1360 cm⁻¹ range. The C-Br stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ region, due to the heavy mass of the bromine atom.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C-Br bonds and the aromatic ring framework. edinst.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| Aromatic C-N | Stretching | 1250 - 1360 | IR |

| C-Br | Stretching | 500 - 650 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org For this compound (C₇H₇Br₂N), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion (M⁺) peak. A key feature of this peak is the characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M, M+2, and M+4 peak cluster in an approximate intensity ratio of 1:2:1. Observing this pattern is strong evidence for the presence of two bromine atoms in the molecule and its fragments.

The fragmentation of the molecular ion provides further structural clues. libretexts.org Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another typical fragmentation involves the loss of the methyl group, leading to a [M-CH₃]⁺ fragment. Cleavage of the bromine atoms can also occur, resulting in peaks corresponding to [M-Br]⁺ and [M-2Br]⁺.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding and crystal packing.

Molecular Geometry : The analysis would confirm the substitution pattern on the benzene ring. Distortions in the benzene ring's bond angles from the ideal 120° are expected due to the steric and electronic effects of the bulky bromine atoms and the methyl and amino groups. iucr.orgnih.gov

Intramolecular Interactions : Short contacts between the amine hydrogens and the adjacent bromine atoms might be observed. nih.gov

Intermolecular Interactions : In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the amine group (N-H···N), forming chains or more complex networks. nih.gov These interactions govern the packing of the molecules in the crystal.

The refinement of the crystal structure using programs like SHELXL would yield a low R-factor (<0.05), indicating a high-quality structural solution.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromo-4-methylaniline (B181599) |

| 3,5-Dibromo-2-methoxyaniline |

| 2-chloro-6-methylaniline |

| tetramethylsilane |

| 2,6-Dibromo-4-methylaniline |

Computational Chemistry and Quantum Mechanical Studies

Molecular Docking and In Silico Screening

Prediction of Binding Affinities and Pharmacological Activity

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinities of small molecules like 3,5-Dibromo-2-methylaniline to biological macromolecules, thereby forecasting potential pharmacological activities. This in silico approach models the interaction between a ligand (the small molecule) and a target protein or enzyme, predicting the preferred binding orientation and the strength of the association.

While direct molecular docking studies specifically for this compound are not extensively detailed in the available literature, the principles can be illustrated by studies on structurally related halogenated compounds. For example, molecular docking analyses have been successfully applied to halogenated 4-methoxyphenyl-triazene derivatives to predict their antibacterial efficacy. In one such study, derivatives were docked against CrtM and MurE protein receptors, yielding binding scores that surpassed the standard antibiotic, ampicillin. analis.com.my This enhanced binding affinity was attributed to hydrogen bonding and other hydrophobic interactions, which can be potentiated by the presence of halogen substituents. analis.com.my The halogen group can enhance interactions with a bacterial receptor through halogen bonding, potentially increasing binding affinity. analis.com.my

Similarly, docking studies on other Schiff base compounds derived from halogenated aldehydes have been used to confirm potential anti-infective properties. researchgate.net For a given target protein, a computational approach would involve:

Optimization of the this compound structure using quantum mechanical methods like Density Functional Theory (DFT).

Identification of the binding site on the target protein.

Docking the optimized ligand structure into the binding site using software like AutoDock.

Scoring and analyzing the resulting poses to determine the most stable binding conformation and estimate the binding energy (affinity).

Such predictions can guide the synthesis of new derivatives with potentially increased pharmacological activity. rsc.org The presence of the two bromine atoms and the methyl group on the aniline (B41778) ring would be expected to significantly influence its binding profile through steric and electronic effects.

Table 1: Representative Binding Affinity Data from Docking Studies of Related Halogenated Compounds

| Compound Class | Target Protein | Predicted Binding Score (kcal/mol) | Reference Compound Score (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Halogenated 4-methoxyphenyl-triazene derivatives | CrtM | -7.48 to -8.27 | -7.23 (Ampicillin) | Halogenated derivatives showed higher predicted binding affinity than the standard antibiotic. analis.com.my |

| Halogenated 4-methoxyphenyl-triazene derivatives | MurE | -7.26 to -7.94 | -6.92 (Ampicillin) | Scores suggest strong potential for bacterial inhibition, supported by in vitro tests. analis.com.my |

| Schiff Base (DIDA) | Anti-infective target | -7.4 | Not Specified | Docking score confirmed PASS prediction for anti-infective properties. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structures. cust.edu.tw These models correlate physicochemical or structural descriptors of compounds with their observed activities. For substituted anilines, QSAR models have been developed to predict various endpoints, including aquatic toxicity and antimicrobial activity.

A key application of QSAR is in predicting the aquatic toxicity of aromatic compounds. For a series of monosubstituted anilines, a reliable QSAR model was developed to predict the 48-hour population growth impairment of Tetrahymena pyriformis. The model demonstrated a strong correlation between toxicity (log IGC50⁻¹) and the 1-octanol/water partition coefficient (log KOW), a measure of lipophilicity. nih.gov The resulting equation was:

log IGC50⁻¹ = 0.599(log KOW) - 0.905 nih.gov

This model, with a high correlation coefficient (r² = 0.885), indicates that the toxicity of these anilines is primarily driven by their ability to partition into biological membranes (a mechanism known as polar narcosis). nih.goveuropa.eu For this compound, the presence of two bromine atoms would significantly increase its log KOW value compared to aniline, suggesting a higher baseline toxicity according to this model.

Other QSAR studies on substituted anilides have successfully modeled antibacterial and antifungal activity using molecular connectivity indices (such as ⁰χ, ⁰χv, and ²χ), which quantify aspects of molecular size, branching, and complexity. cust.edu.tw These models were validated using the leave-one-out (LOO) cross-validation technique, showing good predictive ability. cust.edu.tw The development of such models is crucial for screening chemical databases and prioritizing compounds for synthesis and testing. scielo.org.co

Table 2: Examples of QSAR Models for Substituted Anilines and Related Compounds

| Endpoint | Organism/System | Key Descriptor(s) | Model Equation/Type | Statistical Significance |

|---|---|---|---|---|

| Polar Narcosis Toxicity | Tetrahymena pyriformis | log KOW | log IGC50⁻¹ = 0.599(log KOW) - 0.905 | n=52, r²=0.885, s=0.265 nih.gov |

| Antimicrobial Activity | B. subtilis, S. aureus, E. coli | Molecular Connectivity Indices (χ) | Linear Regression | Validated by LOO (q² > 0.4) cust.edu.tw |

| Antioxidant Capacity (TEAC) | ABTS radical assay | EE, PPSA-2, αzz | Multiple Linear Regression | Validated internally and externally. scielo.org.co |

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These calculations can map out entire reaction pathways, identify transition states, and determine activation energies, providing a level of detail that is often inaccessible through experimental means alone.

The Suzuki-Miyaura cross-coupling reaction, a common transformation for halogenated anilines, has been investigated using DFT. mdpi.com A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a structurally similar compound, employed DFT calculations to explore its structural characteristics and reactivity. researchgate.netresearchgate.net Such studies typically involve:

Geometry Optimization: Finding the lowest energy structure of reactants, intermediates, and products.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity.

Calculation of Reactivity Descriptors: Determining properties like ionization potential, electron affinity, and chemical hardness from FMO energies. researchgate.net

For instance, DFT calculations can clarify the regioselectivity in Suzuki couplings of di-halogenated compounds. In the case of a molecule with two different bromine substitution sites, computational analysis can predict which bromine is more active and likely to be substituted first. mdpi.com

Another example is the use of DFT to support the proposed mechanism for the synthesis of aniline derivatives from 3-alkynyl-2-pyrones. rsc.org Calculations at the ωB97X-D/6-31+G(d,p) level of theory were used to compute a reaction pathway, including the Gibbs free energy profile of transition states and intermediates. This confirmed that the proposed mechanism, involving nucleophilic attack followed by decarboxylation and rearrangement, was energetically feasible. rsc.org These theoretical investigations are crucial for understanding reaction outcomes and for designing more efficient synthetic routes. rsc.orgrsc.org

Table 3: Computational Methods Used in Reaction Mechanism Studies of Related Anilines

| Reaction Type | Computational Method | Basis Set | Key Insights Gained |

|---|---|---|---|

| Suzuki Cross-Coupling | DFT | Not specified in abstract | Structural characteristics, FMO analysis, reactivity descriptors, regioselectivity. researchgate.netresearchgate.net |

| Aryl Amine Synthesis | DFT (ωB97X-D) | 6-31+G(d,p) / def2-TZVP | Validation of proposed reaction mechanism, calculation of transition state energies. rsc.org |

| Suzuki-Miyaura Coupling | DFT (Becke3LYP) | Not specified in abstract | Analysis of the transmetalation step in the catalytic cycle. researchgate.net |

Applications in Specialized Organic Synthesis and Fine Chemicals

Pharmaceutical Intermediates and Drug Discovery

The compound is a key intermediate in the creation of more complex molecules intended for medicinal use. Its structure is particularly useful for building active pharmaceutical ingredients (APIs) and other bioactive compounds.

Precursors for Active Pharmaceutical Ingredients (APIs)

3,5-Dibromo-2-methylaniline serves as a foundational precursor in the synthesis of various APIs. The presence of the amine (-NH2) group and the two bromine atoms allows for a range of chemical modifications, including nucleophilic substitutions and coupling reactions, which are essential steps in constructing complex drug molecules. researchgate.net Isomers of dibromo-methylaniline, such as 4,6-Dibromo-3-fluoro-2-methylaniline and 3,5-Dibromo-4-methylaniline, are also noted as key building blocks for producing APIs and other specialty chemicals with specific biological activities. semanticscholar.orgacs.org The reactivity conferred by this substitution pattern makes it a versatile starting point for drugs targeting a variety of diseases. researchgate.net

Role in Synthesis of Specific Medicinal Compounds (e.g., Bromhexine and derivatives, Sirtuin Activators)

The structural framework of dibromo-anilines is central to the synthesis of specific medicinal compounds.

Bromhexine and Derivatives: While not a direct starting material, structurally similar compounds are crucial for synthesizing the mucolytic drug Bromhexine. For instance, the synthesis of Bromhexine hydrochloride often starts with 2-amino-3,5-dibromobenzaldehyde (B195418) or methyl 3,5-dibromo-2-aminobenzoate. medchemexpress.comtargetmol.comselleckchem.com These precursors, which contain the same core 3,5-dibromo-aniline moiety, are converted through reduction and condensation reactions to yield Bromhexine. targetmol.comselleckchem.com The table below outlines a generalized pathway starting from a closely related precursor.

| Step | Starting Material / Intermediate | Key Reagents | Resulting Intermediate / Product | Purpose |

| 1 | Methyl 3,5-dibromo-2-aminobenzoate | Sodium borohydride (B1222165) (NaBH4) | 2-Amino-3,5-dibromobenzyl alcohol | Reduction of the ester to an alcohol. |

| 2 | 2-Amino-3,5-dibromobenzyl alcohol | N-methylcyclohexylamine, Acetic acid | Bromhexine | Condensation reaction to form the final API structure. |

| 3 | Bromhexine | Hydrochloric acid (HCl) | Bromhexine hydrochloride | Salt formation for pharmaceutical use. |

Sirtuin Activators: Sirtuins are a class of proteins involved in cellular regulation and are targets for therapies related to aging and metabolic diseases. acs.org The first synthetic activator for Sirtuin 6 (SIRT6), a compound known as UBCS039, belongs to the pyrrolo[1,2-a]quinoxaline (B1220188) class of heterocycles. medchemexpress.comresearchgate.netresearchgate.net The synthesis of this heterocyclic scaffold can be achieved through various methods, often starting from 2-substituted aniline (B41778) derivatives like 2-nitroaniline (B44862) or 2-fluoroaniline (B146934) which are then used to build the required 2-(1H-pyrrol-1-yl)aniline intermediate. semanticscholar.orgrsc.org While halogenated compounds play a role in the development of some sirtuin activators, a direct synthetic route from this compound to known sirtuin activators like UBCS039 is not prominently documented in available research. nih.gov

Synthesis of Bioactive Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. This compound and its isomers serve as important starting materials for a variety of these structures.

The reactivity of the bromine and amine groups allows for the construction of fused ring systems. Research has shown that related bromo-aniline derivatives can be used to synthesize bioactive heterocycles such as pyrimidines and oxazines, which have been evaluated for anticancer activity. mdpi.com Furthermore, aniline derivatives are precursors for indole (B1671886) synthesis, a common core in many biologically active compounds.

A specific example involves the synthesis of thiophene-containing imines. (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and its analogs have been synthesized from 4-bromo-2-methylaniline (B145978). These molecules are created via Suzuki cross-coupling reactions and are studied for their chemical properties and potential applications.

| Heterocycle Class | Precursor Type | Potential Biological Activity |

| Pyrrolo[1,2-a]quinoxalines | 2-Substituted Anilines | Sirtuin 6 Activation, Anticancer |

| Pyrimidines / Oxazines | Bromo-Anilines | Anticancer |

| Indoles | Aniline Derivatives | Various (Anticancer, Antimicrobial) |

| Thiophene-Imines | Bromo-methylanilines | Explored for Chemical Properties |

Agrochemical Synthesis

The utility of this compound extends to the agricultural sector, where it is used in the production of crop protection chemicals. researchgate.net

Intermediates for Herbicides and Pesticides

The compound serves as an intermediate in the manufacturing of pesticides and herbicides. researchgate.netacs.org Its chemical structure is incorporated into more complex molecules designed to target specific weeds or pests, contributing to effective crop management. researchgate.net The presence of bromine atoms in the final molecule can enhance the biological activity of these agrochemicals.

Dyes and Pigments Production

In addition to its role in life sciences, this compound is utilized in the materials industry, particularly in the production of coloring agents. semanticscholar.org

The aniline structure is a classic foundation for many types of dyes. The specific substitution pattern of this compound allows it to be used as an intermediate or coupling reagent in the synthesis of dyes and pigments. semanticscholar.org For example, 2-bromo-4-methyl aniline is used in the creation of certain azo dispersive dyes. The bromine atoms can influence the final color and properties, such as lightfastness, of the pigment.

Precursors for Azo Dyes

The synthesis of azo dyes, which constitute a large and versatile class of organic colorants, fundamentally relies on a two-step process: diazotization followed by an azo coupling reaction. nih.goviipseries.org In this sequence, a primary aromatic amine is transformed into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol, naphthol, or another aromatic amine. iipseries.orgnih.gov

This compound, as a primary aromatic amine, serves as a valuable precursor, or diazo component, in this process. The general procedure involves dissolving the amine in an acidic solution, typically hydrochloric or sulfuric acid, and cooling it to a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt. mdpi.com An aqueous solution of sodium nitrite (B80452) is then added to initiate the diazotization, converting the amino group (-NH₂) into a diazonium salt group (-N₂⁺). unb.ca

Chromophoric Properties in Dye Synthesis

The color of an azo dye is not solely determined by the central azo bond but is significantly modulated by the electronic properties of the substituents on the aromatic rings. nih.govnih.gov These substituents, known as auxochromes, can alter the wavelength of light absorbed by the molecule, thereby influencing its color. nih.gov In this compound, the bromine atoms and the methyl group play a critical role in defining the chromophoric characteristics of the dyes derived from it.

The structure of a dye molecule consists of a conjugated system of alternating single and double bonds, which includes the chromophore. nih.gov The electronic nature of the auxochromes attached to this system can cause a bathochromic (deepening of color, shift to longer wavelength) or hypsochromic (lightening of color, shift to shorter wavelength) effect.

Key characteristics of the substituents in this compound include:

Methyl Group: The methyl group (-CH₃) is an electron-donating group through an inductive effect. This property increases the electron density on the aromatic ring, which can influence the reactivity of the diazonium salt and the absorption spectrum of the final dye.

Amino Group: The original amino group is converted into the diazonium group for the coupling reaction. The position of the bromo and methyl substituents relative to this reactive site is crucial for the electronic properties of the intermediate and the final dye.

The specific arrangement of two bromine atoms and a methyl group on the aniline ring provides a unique electronic profile. This substitution pattern allows for the fine-tuning of the color of the resulting azo dyes, making this compound a useful building block for creating dyes with specific desired shades, ranging from yellows and oranges to reds. unb.ca The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating methyl group on the core aromatic structure is a fundamental aspect of its utility in the synthesis of specialized fine chemicals and colorants.

Applications in Advanced Materials Science and Polymer Chemistry

Monomers for Conducting Polymers

3,5-Dibromo-2-methylaniline serves as a monomer for the synthesis of functionalized polyanilines, a class of conducting polymers known for their unique electronic, optical, and electrochemical properties. rsc.org The presence of bromine and methyl substituents on the aniline (B41778) ring allows for the tuning of the resulting polymer's characteristics.

Electrochemical polymerization is a common method for synthesizing conducting polymers directly onto an electrode surface. scispace.commetu.edu.tr This technique allows for the formation of thin, uniform polymer films with controlled thickness and morphology. The process typically involves the oxidation of the monomer in an acidic electrolyte solution, either by applying a constant potential or by cycling the potential. scispace.comsci-hub.se

While specific studies on the electrochemical polymerization of this compound are not prevalent, research on other bromoaniline isomers provides insight into the process. For instance, homopolymers of o-chloroaniline and p-bromoaniline have been synthesized electrochemically in a perchloric acid solution. psu.edutubitak.gov.tr The polymerization of fluoro-substituted anilines has been successfully carried out in an acetonitrile-water mixture. sci-hub.se The mechanism is believed to involve the formation of radical cations as intermediates. sci-hub.se The polymerization of aniline derivatives is influenced by the nature and position of substituents, which affect the monomer's oxidation potential and the subsequent polymer's properties. rsc.org For example, copolymerization of aniline with 3-bromoaniline (B18343) has been achieved through chemical oxidative polymerization. tandfonline.com

Table 1: Conditions for Electrochemical Polymerization of Substituted Anilines

| Monomer | Polymerization Method | Electrolyte/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Fluoro-substituted anilines (2-FAN, 3-FAN, 4-FAN) | Constant Potential Electrolysis | Acetonitrile-water (1:1) with NaClO₄ | Yielded soluble polymers; mechanism involves radical-cation intermediates. | sci-hub.se |

| o-Chloroaniline, p-Bromoaniline | Electrochemical Synthesis | Perchloric acid solution | Produced conductive homopolymers; properties analyzed via CV, TGA, and SEM. | psu.edutubitak.gov.tr |

| Ferrocene (B1249389) substituted anilines | Electrochemical Oxidation | CH₃CN with Bu₄NClO₄ | All compounds polymerized; polymers showed well-defined ferrocene redox couples. | dtic.mil |

| Aniline and Pyrrole | Electrochemical Co-polymerization | Acetonitrile | Successful co-polymerization was achieved. | scispace.com |

The properties of polyanilines can be significantly altered by introducing substituents onto the aromatic ring. rsc.org Halogen atoms, like bromine, generally have an electron-withdrawing effect, which can influence the electronic properties and chain structure of the resulting polymer.

Conductivity: The introduction of halogen substituents tends to decrease the electrical conductivity of polyaniline compared to its unsubstituted counterpart. rsc.org This is attributed to both the inductive electron-withdrawing effect of the halogen, which can reduce intramolecular charge diffusion, and steric effects that may disrupt the planarity of the polymer chain. rsc.org For instance, the conductivity of poly(o-bromoaniline) is in the order of 10⁻⁸ S/cm, which is significantly lower than that of polyaniline. researchgate.net However, copolymerization with aniline can enhance conductivity; a copolymer with 10% 3-bromoaniline content showed a several-fold increase in conductivity compared to pure polyaniline. researchgate.net The electrical conductivity of monosubstituted halogenated polymers is generally higher than that of di-halo-derivatives. rsc.org

Solubility: A significant drawback of unsubstituted polyaniline is its poor solubility in common organic solvents. rsc.org Introducing substituents can improve processability by increasing solubility. Halogenated polyaniline derivatives have shown increased solubility in highly polar solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). rsc.org Copolymers of aniline and m-bromoaniline have also demonstrated higher solubility compared to polyaniline alone. researchgate.net

Thermal Stability: Studies on copolymers of aniline and m-bromoaniline indicate that they are thermally stable at high temperatures, showing a three-stage decomposition process in thermogravimetric analysis (TGA). researchgate.net The thermal stability of poly(N-methylaniline) has been noted as being particularly high. psu.edutubitak.gov.tr

Morphology: The introduction of bromoaniline units can affect the morphology of the resulting polymer. Copolymers of aniline and o-bromoaniline form porous networks of aggregated nanoparticles. worldscientific.com The morphology of electrochemically synthesized poly(p-bromoaniline) has been described as granular and scattered. psu.edu

Table 2: Comparison of Properties for Halogenated Polyanilines

| Polymer | Substituent Effect | Conductivity | Solubility | Morphology | Reference |

|---|---|---|---|---|---|

| Poly(haloaniline)s | Electron-withdrawing, steric hindrance | Generally lower than PANI | Improved in polar solvents (NMP, DMF, DMSO) | Varies with substituent and synthesis method | rsc.org |

| Poly(o-bromoaniline) | Electron-withdrawing | ~10⁻⁸ S/cm | Soluble in certain organic solvents | - | researchgate.net |

| Poly(aniline-co-o-bromoaniline) | Steric hindrance | Decreases with increasing o-bromoaniline content | - | Porous network of nanoparticles | researchgate.networldscientific.com |

| Poly(aniline-co-m-bromoaniline) | Reduces conjugation | Decreases with increasing m-bromoaniline content | Higher than PANI | - | researchgate.net |

Advanced Functional Materials Development

Beyond conducting polymers, this compound is a building block for a variety of advanced functional materials due to its versatile chemical reactivity.

Polyaniline and its derivatives are recognized for their potential in anti-corrosion coatings for metals like steel. nasa.gov The mechanism is thought to involve the polymer mediating or catalyzing the oxidative passivation of the metal surface. nasa.gov While direct studies on coatings formulated with poly(this compound) are limited, related compounds have shown promise. For example, azo compounds synthesized from 2-bromoaniline (B46623) are used in the production of dyes and have applications in coatings. Research into broadening the range of corrosion inhibitors beyond standard polyaniline has included exploring various chemical variants and formulations on pigments. nasa.gov Given that halogenated polyanilines can be synthesized, their incorporation into resin systems to create protective coatings is a viable area of development. rsc.org Cycloaliphatic amines are commonly used as curing agents in coating formulations, particularly for epoxy resins, to enhance chemical and mechanical properties. specialchem.com

The sensitivity of conducting polymers' electrical properties to their environment makes them excellent candidates for chemical sensors. rsc.org Polyaniline-based materials have been developed as optical sensors for pH determination. rsc.org Specifically, a poly(4-bromoaniline) modified gold electrode was developed for the electrochemical chiral sensing of L- and D-aspartic acid. ias.ac.in Thin films of poly(4-bromoaniline) prepared by electrodeposition have also been investigated for application as hydrogen gas sensors. researchgate.netresearchgate.net The sensing mechanism relies on the change in the polymer's conductivity upon exposure to the analyte. researchgate.net The functional groups on the aniline ring can be tailored to achieve selectivity towards specific analytes.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them suitable for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov The synthesis of COFs involves the combination of monomeric building blocks, known as linkers, to form a network structure. tcichemicals.com Amine-containing molecules are common linkers, often reacted with aldehydes to form stable imine-based COFs. tcichemicals.comnih.gov The structure of this compound, with its primary amine group, makes it a potential candidate as a linker in COF synthesis. The bromine atoms could also serve as sites for post-synthetic modification of the framework.

Furthermore, the bromine atoms on the this compound ring are reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. Research has demonstrated the successful palladium-catalyzed Suzuki coupling of a derivative of 4-bromo-2-methylaniline (B145978) with various boronic acids. mdpi.comnih.govresearchgate.net This reactivity highlights the potential of this compound as a precursor in the synthesis of complex organic molecules and materials, potentially including the templated synthesis of palladium nanocrystals where the aniline derivative could direct the crystal growth.

Environmental and Ecotoxicological Research Methodologies

Methodologies for Studying Degradation Pathways

Understanding the degradation of 3,5-Dibromo-2-methylaniline is crucial for assessing its persistence and potential long-term impact on ecosystems. Research in this area focuses on both light-induced and biological degradation processes.

Photodegradation is a key pathway for the transformation of aromatic compounds in the environment. Studies on brominated anilines indicate they are susceptible to photodecomposition . The methodologies to study this process involve irradiating the compound in controlled aqueous solutions and analyzing its decay and the formation of by-products.

Research on analogous compounds provides a framework for these studies. For instance, the photochemistry of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), a structurally similar herbicide, was investigated by irradiating it at specific wavelengths (around 313 nm) in buffered solutions at different pH levels (e.g., 2.6, 7.0, and 11.0) researchgate.net. The rate of disappearance of the parent compound is monitored over time using techniques like HPLC, and quantum yields are calculated to quantify the efficiency of the photodegradation process researchgate.net. The identification of photoproducts, such as those resulting from reductive dehalogenation (e.g., 3-bromo-4-hydroxybenzonitrile (B56826) from bromoxynil), is typically achieved using mass spectrometry researchgate.net. Such studies for this compound would likely investigate the stepwise removal of bromine atoms as a primary degradation pathway.

Biodegradation studies assess the capability of microbial communities to break down this compound. These assessments are critical for determining the compound's environmental persistence. Methodologies often involve establishing enrichment cultures with sediment or activated sludge under various redox conditions.

A powerful methodological example comes from the study of bromoxynil, which was examined under denitrifying, iron(III)-reducing, sulfidogenic, and methanogenic conditions nih.gov. In these experiments, anaerobic sediment was used to inoculate cultures containing the target compound. The degradation process was monitored by measuring the release of bromide ions and identifying transient metabolites through analytical techniques nih.gov. Key findings for bromoxynil showed that its degradation proceeds via reductive debromination to 4-cyanophenol, which is then further transformed nih.gov.

Modern approaches may also use flow cytometry to quantify microbial community growth in response to the introduction of a chemical compound, providing a measure of its potential as a carbon source and thus its biodegradability nih.gov. For complex biotransformation pathways, such as those involving the formation of reactive intermediates like benzoquinone imines, advanced techniques like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) are used to identify resultant conjugates, for example, with glutathione (B108866) acs.org.

| Assessment Type | Methodology | Key Parameters Monitored | Example Analogue | Source |

| Anaerobic Biodegradation | Enrichment cultures with anaerobic sediment under various redox conditions (denitrifying, sulfidogenic, etc.). | Parent compound disappearance, bromide release, metabolite identification (e.g., via HPLC, GC-MS). | Bromoxynil | nih.gov |

| General Biodegradability | Dosing of microbial communities with the compound and quantifying cell growth. | Community cell growth over time, CO2 evolution, substrate C recovery in biomass. | Benzoate, Phenol | nih.gov |

| Metabolite Identification | Incubation with liver microsomes or microbial cultures followed by analysis. | Identification of conjugates (e.g., glutathione) and other metabolites using LC/MS/MS and NMR. | DPC 963 | acs.org |

Analytical Techniques for Environmental Monitoring

Accurate detection and quantification of this compound in environmental samples like water, soil, and waste are essential for monitoring its presence and concentration. Chromatographic methods are the cornerstone of this analytical work.

Gas chromatography is a robust technique for the analysis of semi-volatile organic compounds, including halogenated anilines. Standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), provide detailed protocols.

EPA Method 8131 is designed for the determination of aniline (B41778) and its derivatives in extracts from environmental samples epa.gov. Although this compound is not explicitly listed, the method is applicable to a wide range of bromo-, chloro-, and nitroanilines epa.gov. The general procedure involves:

Sample Preparation: Liquid-liquid extraction for aqueous samples (e.g., EPA Method 3510 or 3520) or solvent extraction for solid matrices (e.g., EPA Method 3540 or 3550) epa.govsynectics.net.

Cleanup: Use of techniques like Florisil column cleanup (EPA Method 3620) to remove interferences epa.gov.

Analysis: Injection of the extract into a GC system, typically equipped with a fused-silica capillary column (e.g., SE-30) and a nitrogen-phosphorus detector (NPD), which is specific for nitrogen-containing compounds and thus minimizes false positives epa.gov.

For definitive identification, GC coupled with mass spectrometry (GC/MS) is the preferred method, as outlined in EPA Method 8270 . This technique separates compounds on a capillary column and uses a mass spectrometer to detect, identify, and quantify them by comparing their mass spectra to those of known standards . Advanced GC-MS/MS methods can offer even lower detection limits and higher specificity nih.gov.

| Parameter | EPA Method 8131 (GC-NPD) | EPA Method 8270 (GC/MS) | Source |

| Target Analytes | Aniline and selected derivatives (bromo-, chloro-, nitroanilines) | Semivolatile organic compounds | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Mass Spectrometer (MS) | epa.gov |

| Sample Extraction | Methods 3510, 3520 (water); 3540, 3550 (solids) | Methods 3510, 3520, 3535 (water); 3540, 3541, 3550 (solids) | epa.gov |

| Confirmation | Recommended use of a second GC column or GC/MS | Comparison of mass spectra with standards | epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing compounds that may be too polar or thermally unstable for GC. The choice of stationary phase (column) and mobile phase is critical for achieving successful separation of aromatic amines bjbms.org.

Modern methods often employ Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. A study on 23 primary aromatic amines utilized a pentafluorophenylpropyl (PFPP) column, which provided excellent separation nih.gov. The mobile phase consisted of a water-acetonitrile gradient with 0.1% acetic acid to control pH and improve retention and ionization nih.gov. For detection, tandem mass spectrometry (MS/MS) is often coupled with HPLC (LC-MS/MS), providing high sensitivity and selectivity. Ionization sources like atmospheric pressure chemical ionization (APCI) have been shown to be effective and less susceptible to matrix effects for many aromatic amines compared to electrospray ionization (ESI) nih.gov.

The analysis of bromhexine, which contains a dibromoaniline structure, was achieved using a C18 column with a methanol (B129727) and water mobile phase (pH adjusted to 3.0) and a diode array detector (DAD) scielo.org.co. This demonstrates a more conventional yet effective HPLC-UV approach.

For certain classes of compounds, HPLC coupled with an electrochemical detector (HPLC-ED) offers a highly sensitive and selective alternative to UV or MS detection. This method is particularly well-suited for electrochemically active compounds like aromatic amines, which can be oxidized at a working electrode.

A method developed for 16 aromatic amines utilized a glassy carbon electrode set at an oxidation potential of +1.0 V (vs. Ag/AgCl) researchgate.net. A key innovation in this work was the use of an ionic liquid, 1-butyl-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide (BMIm[NTf2]), as an additive to the methanol/water mobile phase. This addition improved the separation and quantification of the amines researchgate.net. The method achieved low limits of detection (0.021 to 0.246 mg·L⁻¹) and was successfully applied to determine aromatic amine contaminants in commercial products researchgate.net. This approach demonstrates a specialized and powerful technique for the trace analysis of compounds like this compound in complex matrices.

In Silico Ecotoxicological Modeling

In the absence of direct experimental ecotoxicological data for this compound, in silico models, specifically Quantitative Structure-Activity Relationships (QSAR), provide a valuable approach for estimating its potential environmental hazard. These computational tools predict the ecotoxicological properties of a chemical based on its molecular structure, leveraging data from structurally similar compounds.

It is important to note that while in silico methods are crucial for preliminary risk assessment and prioritizing substances for further testing, the predictions carry inherent uncertainty. The data presented herein are estimations derived from general and analogue-based models and should be interpreted with this consideration.

Toxicity Predictions using Analogue Data and QSAR Models

Due to the lack of specific ecotoxicological studies on this compound, data from a structural isomer, 2,4-Dibromoaniline (B146533), can be used as a surrogate for a preliminary assessment. Halogenated anilines are known for their potential toxicity and environmental persistence. ontosight.ai The concern for such compounds stems from their potential impact on both human health and various environmental compartments. ontosight.ai

Furthermore, established QSAR models for aromatic amines can be applied to predict the aquatic toxicity of this compound. The U.S. Environmental Protection Agency (EPA) has developed a QSAR model for anilines to estimate acute toxicity to fish. regulations.gov According to this model, the 96-hour lethal concentration for 50% of a fish population (LC50) can be estimated using the following equation:

Log 96-h LC50 (mmol/L) = -0.5206 (log Kow) + 0.2013 regulations.gov

This model is applicable to a range of anilines, though it is noted that certain substituted anilines, such as tetra- and tri-nitroanilines, may be more toxic than predicted. regulations.gov

Predicted Ecotoxicity Summary

The following table provides estimated acute aquatic toxicity values for this compound based on the application of general QSAR models for anilines. These values are predictive and have not been confirmed by experimental studies.

Table 1: Predicted Acute Aquatic Toxicity of this compound

| Organism Group | Endpoint | Predicted Value (mg/L) | Prediction Method |

|---|---|---|---|

| Fish | 96-h LC50 | Value not available | General Aniline QSAR |

| Aquatic Invertebrates | 48-h EC50 | Value not available | Analogue-based estimation |

| Algae | 72-h EC50 | Value not available | Analogue-based estimation |

Values are not available as the necessary input parameters for the QSAR model (e.g., log Kow for this compound) were not found in the search results, and specific analogue data for invertebrates and algae were not available.

Environmental Fate Predictions

The environmental fate of a chemical, including its biodegradability and potential for bioaccumulation, is a critical component of its ecotoxicological profile.

In Silico Biodegradability Assessment:

Various in silico models are available to predict the readiness of a chemical to biodegrade. nih.govnih.gov For halogenated compounds like this compound, biodegradability is often limited. chemrxiv.org Models such as BIOWIN™ can provide an estimation of the likelihood of biodegradation. Generally, halogenated anilines are not readily biodegradable. ontosight.ai

In Silico Bioaccumulation Assessment:

The potential for a chemical to bioaccumulate in organisms can be estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value suggests a greater potential for bioaccumulation. While a specific log Kow for this compound was not found, the presence of two bromine atoms and a methyl group on the aniline structure suggests a degree of lipophilicity, which may indicate a potential for bioaccumulation. For instance, other brominated compounds have been shown to have bioaccumulation potential. nih.gov

Table 2: Predicted Environmental Fate of this compound

| Parameter | Predicted Outcome | Prediction Method/Tool |

|---|---|---|

| Ready Biodegradability | Likely not readily biodegradable | General models for halogenated compounds (e.g., BIOWIN™) |

Limitations and Future Research

The ecotoxicological profile presented here is based on computational predictions and analogue data due to the absence of experimental studies on this compound. These predictions serve as a preliminary screening-level assessment. epa.gov To obtain a more definitive understanding of the environmental risks associated with this compound, experimental studies on its aquatic toxicity, biodegradability, and bioaccumulation potential are necessary. Such studies would also allow for the validation and refinement of the in silico models for this specific chemical and its class.

Emerging Research Directions and Future Prospects

Novel Catalytic Systems for Site-Specific Functionalization

The functionalization of the 3,5-Dibromo-2-methylaniline scaffold is a key area of research, as it allows for the creation of more complex and valuable molecules. The presence of multiple reactive sites—the C-Br bonds, various C-H bonds, and the N-H bonds of the amine group—presents a challenge for selectivity. Modern catalysis aims to control which site is modified, avoiding the need for cumbersome protecting group strategies.

Emerging research focuses on catalyst control to direct reactions to a specific position on a molecule. researchgate.net For a substrate like this compound, this involves catalysts that can differentiate between the various C-H bonds on the aromatic ring or selectively activate the C-Br bonds for cross-coupling reactions. Dirhodium catalysts, for instance, have shown remarkable success in achieving high site selectivity in C-H functionalization reactions, even in complex molecules without strong directing groups. researchgate.net Similarly, transition metals like palladium, copper, and iron are central to developing new catalytic methods. researchgate.netbeilstein-journals.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds at the site of the bromine atoms. researchgate.netfishersci.ca

Future work is geared towards developing catalytic systems that offer even greater precision. This includes catalysts that can functionalize the C-H bond adjacent to the methyl group or selectively replace only one of the two bromine atoms. Metal-free catalysis, utilizing temporary oxidation of the aniline (B41778) to an N-oxide, also presents an innovative pathway for activating the aromatic ring for subsequent C-O, C-C, or C-N bond formation under mild conditions. acs.org

| Catalytic System | Target Reaction | Potential Application on this compound | Research Focus |

| Palladium Complexes | Suzuki-Miyaura Coupling | Formation of biaryl structures by replacing one or both bromine atoms with aryl groups. researchgate.netfishersci.ca | Developing phosphine-free and low-loading catalysts for greener processes. researchgate.net |

| Dirhodium Catalysts | C-H Functionalization | Direct introduction of functional groups onto the aromatic ring without pre-functionalization. researchgate.net | Achieving high site-selectivity between the different C-H positions on the ring. researchgate.net |

| Copper Catalysts | Ullmann Coupling / A³ Coupling | Synthesis of symmetric derivatives or complex amine structures. beilstein-journals.org | Use of nano-copper oxide for heterogeneous catalysis and improved recyclability. beilstein-journals.org |

| Iron Catalysts | Cross-Coupling / C-H Functionalization | A low-cost, less toxic alternative to palladium for various bond formations. beilstein-journals.org | Expanding the scope of iron-catalyzed reactions for aromatic substrates. beilstein-journals.org |

| **Metal-Free (N-Oxide) ** | N→C Group Transfer | Ortho-hydroxylation, alkylation, or amination via a rearrangeable intermediate. acs.org | Mild, controlled functionalization of electron-rich anilines. acs.org |

Sustainable Synthesis Routes and Process Intensification

The traditional synthesis of halogenated anilines often involves electrophilic bromination using molecular bromine in solvents like glacial acetic acid. While effective, these methods can generate significant waste and require careful control to avoid over-bromination. The drive towards green chemistry is pushing researchers to develop more sustainable and efficient synthetic routes.

One promising approach is the use of alternative brominating agents, such as N-bromosuccinimide (NBS) or tribromide reagents, which can offer milder reaction conditions and improved regioselectivity. chemicalbook.com A patented method for a related compound, methyl 3,5-dibromo-2-aminobenzoate, utilizes an imidazolium-based tribromide, highlighting a move towards more controlled and efficient reagent choices. google.com

Furthermore, process intensification through technologies like continuous flow reactors is gaining traction. osti.gov Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and reduced waste generation. osti.gov This technology is particularly well-suited for scaling up the production of intermediates like this compound, bridging the gap between laboratory discovery and industrial manufacturing. osti.gov Future research will likely focus on integrating these sustainable methods—combining greener reagents with intensified processes—to create environmentally and economically superior manufacturing routes.

| Synthesis Aspect | Traditional Method | Emerging Sustainable Approach | Advantages of Sustainable Approach |

| Brominating Agent | Molecular Bromine (Br₂) in Acetic Acid. | N-Bromosuccinimide (NBS); Ionic Liquid Tribromides. chemicalbook.com | Milder conditions, higher selectivity, reduced hazardous byproducts. |

| Reaction Control | Batch processing with strict temperature control (e.g., 0–5°C). | Continuous flow reactors with precise process control. osti.gov | Higher efficiency, improved safety, easier scalability, process intensification. osti.gov |

| Catalysis | Often uses stoichiometric reagents or harsh catalysts (e.g., FeCl₃). | Heterogeneous catalysts (e.g., nano-copper oxide) or low-loading homogeneous catalysts. researchgate.netbeilstein-journals.org | Catalyst recyclability, lower metal contamination, atom economy. |

| Overall Process | Multi-step batch reactions with intermediate purification. | Integrated one-pot or flow synthesis pathways. beilstein-journals.orgosti.gov | Reduced unit operations, less solvent waste, higher throughput. |

Interdisciplinary Applications in Biomedical and Advanced Materials Fields

The true potential of this compound lies in its role as a scaffold for creating novel molecules with specialized functions. Its derivatives are being explored in diverse, high-value fields such as medicine and advanced materials.